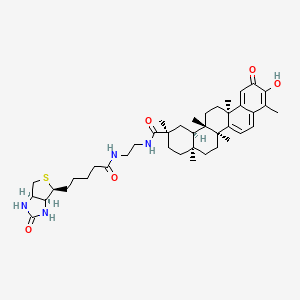

Biotin-Cel

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H58N4O5S |

|---|---|

分子量 |

719.0 g/mol |

IUPAC名 |

(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |

InChI |

InChI=1S/C41H58N4O5S/c1-24-25-11-12-30-39(4,26(25)21-28(46)34(24)48)16-18-41(6)31-22-38(3,14-13-37(31,2)15-17-40(30,41)5)35(49)43-20-19-42-32(47)10-8-7-9-29-33-27(23-51-29)44-36(50)45-33/h11-12,21,27,29,31,33,48H,7-10,13-20,22-23H2,1-6H3,(H,42,47)(H,43,49)(H2,44,45,50)/t27-,29-,31+,33-,37+,38+,39-,40+,41-/m0/s1 |

InChIキー |

PPIVHKSNGMQYGQ-BWAJIUKPSA-N |

異性体SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C)C)C)C)O |

正規SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)C)C)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Biotin in Gene Expression: A Technical Guide for Researchers

December 10, 2025

Abstract

Biotin (B1667282), or vitamin B7, has long been recognized for its essential role as a cofactor for carboxylase enzymes. However, a growing body of evidence reveals a far more intricate role for biotin in cellular regulation, extending to the core of genetic control: gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms through which biotin influences the expression of over 2,000 genes.[1] It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical vitamin's function beyond metabolism. This document details the epigenetic modifications, signaling pathways, and key molecular players involved in biotin-mediated gene regulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Introduction: Biotin's Expanding Role in Cellular Biology

Traditionally, biotin's significance in human health has been attributed to its function as a covalently bound coenzyme for five essential carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[2] Deficiencies in biotin can lead to a range of clinical manifestations, underscoring its importance in fundamental metabolic pathways.[3] However, research over the past two decades has illuminated a new frontier in biotin science, demonstrating its direct impact on the transcriptional and post-transcriptional regulation of a vast number of genes.[3][4] These discoveries have significant implications for our understanding of cellular proliferation, immune function, and development.[3][5]

This guide will delve into the core mechanisms of biotin's influence on gene expression, focusing on three primary areas:

-

Histone Biotinylation: The covalent modification of histones by biotin, a key epigenetic event that alters chromatin structure and gene accessibility.

-

Cellular Signaling Pathways: The modulation of critical signaling cascades, including the NF-κB and soluble guanylate cyclase pathways.

-

Regulation of Specific Gene Sets: The impact of biotin status on the expression of genes involved in metabolism, immune response, and cellular homeostasis.

Histone Biotinylation: An Epigenetic Frontier

One of the most profound discoveries in biotin research is its role as a post-translational modification of histones, the proteins responsible for packaging DNA into chromatin. This process, known as histone biotinylation, adds another layer of complexity to the epigenetic code that governs gene expression.

The Machinery of Histone Biotinylation: HCS and Biotinidase

Two key enzymes orchestrate the attachment and removal of biotin from histones:

-

Holocarboxylase Synthetase (HCS): This enzyme, encoded by the HLCS gene, is responsible for covalently attaching biotin to both carboxylases and histones.[6][7] HCS utilizes ATP to activate biotin, forming biotinyl-AMP, which then reacts with the ε-amino group of specific lysine (B10760008) residues on histones.[6]

-

Biotinidase (BTD): This enzyme plays a dual role. It recycles biotin from the degradation of biotinylated carboxylases and is also capable of transferring biotin to histones.[3][8] Evidence suggests that biotinidase may also be involved in the removal of biotin from histones, a process known as debiotinylation.[3]

Impact on Chromatin Structure and Gene Silencing

The addition of a biotin molecule to histone tails alters the local chromatin environment. Biotinylation has been primarily associated with gene repression. Studies have shown that biotinylated histones are enriched in heterochromatin, the tightly packed and transcriptionally silent regions of the genome.[8] This repressive effect is thought to be mediated by the recruitment of other chromatin-modifying enzymes and transcriptional repressors. For instance, HCS has been shown to be part of a multiprotein gene repression complex.[6]

Biotin-Modulated Signaling Pathways

Beyond direct chromatin modification, biotin influences gene expression by modulating key intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[9][10]

Biotin status has a significant impact on NF-κB signaling. Biotin deficiency has been shown to lead to the increased nuclear translocation of NF-κB, thereby promoting a pro-inflammatory state.[11] Conversely, biotin supplementation can ameliorate colitis in murine models by preventing NF-κB activation and reducing the expression of inflammatory cytokines.[11]

Soluble Guanylate Cyclase (sGC) Activation

Biotin, in the form of biotinyl-AMP, has been identified as an activator of soluble guanylate cyclase (sGC).[3] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for converting GTP to cyclic GMP (cGMP). cGMP, in turn, acts as a second messenger, influencing a variety of downstream cellular processes. The activation of sGC by biotinyl-AMP represents a NO-independent mechanism for increasing intracellular cGMP levels, thereby potentially impacting gene expression through cGMP-dependent pathways.[12][13]

Quantitative Impact of Biotin on Gene Expression

The influence of biotin on gene expression is not merely qualitative; it results in measurable changes in mRNA abundance. The following tables summarize key quantitative data from studies investigating the effects of biotin supplementation and deficiency.

Table 1: Effect of Biotin Supplementation on Gene Expression in Human Peripheral Blood Mononuclear Cells

| Gene | Function | Fold Change (Post-Supplementation vs. Pre-Supplementation) | Reference |

| Interferon-gamma (IFN-γ) | Pro-inflammatory cytokine | +4.3 | [14] |

| Interleukin-1beta (IL-1β) | Pro-inflammatory cytokine | +5.6 | [14] |

| 3-methylcrotonyl-CoA carboxylase | Leucine catabolism | +8.9 | [14] |

| Interleukin-4 (IL-4) | Anti-inflammatory cytokine | -6.8 | [14] |

Table 2: Effect of Pharmacological Biotin Concentrations on Lipogenic Gene Expression in Mouse Liver

| Gene | Function | Change in mRNA Abundance |

| SREBP1-c | Master regulator of lipogenesis | Decreased |

| Glucose transporter-2 (GLUT2) | Glucose uptake | Decreased |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Decreased |

| Pyruvate kinase (PK) | Glycolysis | Decreased |

| Acetyl-CoA carboxylase (ACC) | Fatty acid synthesis | Decreased |

| Fatty acid synthase (FAS) | Fatty acid synthesis | Decreased |

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to study the role of biotin in gene expression.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Biotinylated Histones

This protocol outlines the steps for identifying the genomic localization of biotinylated histones.

1. Cell Cross-linking and Chromatin Preparation:

-

Cross-link cells with 1% formaldehyde (B43269) to fix protein-DNA interactions.

-

Lyse cells and isolate nuclei.

-

Sonify the chromatin to shear DNA into fragments of 200-500 base pairs.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the biotinylated histone of interest (e.g., anti-biotin-lysine antibody).

-

Use protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

3. DNA Elution and Purification:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by heating.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing to identify the DNA fragments.

5. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome enriched for the biotinylated histone.

Quantitative Reverse Transcription PCR (qRT-PCR) for Biotin-Responsive Genes

This protocol details the measurement of changes in gene expression in response to biotin.

1. RNA Extraction and Quantification:

-

Isolate total RNA from control and biotin-treated cells or tissues.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

3. Quantitative PCR:

-

Set up PCR reactions containing the cDNA template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Perform the PCR in a real-time PCR instrument.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target gene to the Ct values of a stable reference gene.

-

Calculate the fold change in gene expression between the control and biotin-treated groups using the ΔΔCt method.

Western Blotting for Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins, including histones, in cell lysates.

1. Protein Extraction and Quantification:

-

Lyse cells in a suitable buffer to extract total protein.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes biotinylated proteins (e.g., streptavidin-HRP conjugate or an anti-biotin antibody).

-

If using an unconjugated primary antibody, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

4. Detection:

-

Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

-

Detect the light signal using X-ray film or a digital imager.

Conclusion and Future Directions

The role of biotin in gene expression is a rapidly evolving field with profound implications for human health and disease. It is now clear that biotin's influence extends far beyond its classical role as a metabolic cofactor. The discovery of histone biotinylation as an epigenetic mark and the elucidation of biotin's impact on key signaling pathways have opened new avenues for research and therapeutic development.

Future research should focus on:

-

Mapping the "Biotinylome": A comprehensive, genome-wide map of histone biotinylation sites and their correlation with gene expression patterns in different cell types and disease states.

-

Elucidating Downstream Effectors: Identifying the specific proteins that "read" the histone biotinylation mark and translate it into changes in gene expression.

-

Therapeutic Potential: Investigating the potential of biotin supplementation and the modulation of biotin-dependent pathways for the treatment of inflammatory diseases, metabolic disorders, and certain types of cancer.

A deeper understanding of the intricate mechanisms by which biotin governs gene expression will undoubtedly pave the way for novel diagnostic and therapeutic strategies, harnessing the power of this essential vitamin to improve human health.

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - CH [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological functions of biotinylated histones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novopro.cn [novopro.cn]

- 5. Holocarboxylase synthetase regulates expression of biotin transporters by chromatin remodeling events at the SMVT locus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel roles of holocarboxylase synthetase in gene regulation and intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]

- 8. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Biotin Supplementation Ameliorates Murine Colitis by Preventing NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotin supplementation increases expression of genes encoding interferon-gamma, interleukin-1beta, and 3-methylcrotonyl-CoA carboxylase, and decreases expression of the gene encoding interleukin-4 in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin as an Enzymatic Cofactor: An In-depth Technical Guide for Researchers

Abstract

Biotin (B1667282), also known as vitamin B7, is a water-soluble vitamin that serves as an essential covalently bound cofactor for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a variety of critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of biotin's function as an enzymatic cofactor, detailing the metabolic pathways involved, the characteristics of biotin-dependent enzymes, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic development.

Introduction to Biotin and its Role as a Cofactor

Biotin is crucial for the activity of five mammalian carboxylases: Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2), Pyruvate (B1213749) Carboxylase (PC), Propionyl-CoA Carboxylase (PCC), and 3-Methylcrotonyl-CoA Carboxylase (MCC).[1][2] In its role as a prosthetic group, biotin is covalently attached to a specific lysine (B10760008) residue within the apoenzyme by the enzyme holocarboxylase synthetase (HCS).[3][4] This post-translational modification is essential for the enzyme's catalytic activity.

The catalytic mechanism of biotin-dependent carboxylases occurs in a two-step reaction.[5] First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the biotin moiety, using bicarbonate as the carboxyl group donor. Second, the carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to a specific substrate.[5]

Biotin-Dependent Carboxylases in Key Metabolic Pathways

Fatty Acid Synthesis: Acetyl-CoA Carboxylase (ACC)

ACC exists in two isoforms in mammals, ACC1 and ACC2. ACC1 is a cytosolic enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[6][7] ACC2 is primarily located on the outer mitochondrial membrane and also produces malonyl-CoA, which acts as an inhibitor of carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.[2]

Gluconeogenesis: Pyruvate Carboxylase (PC)

PC is a mitochondrial enzyme that plays a critical anaplerotic role in the citric acid cycle and is a key enzyme in gluconeogenesis. It catalyzes the carboxylation of pyruvate to oxaloacetate.[3][6][8] During periods of fasting, the activity of PC is upregulated to facilitate glucose production from non-carbohydrate precursors.[8]

Amino Acid Catabolism: PCC and MCC

Propionyl-CoA Carboxylase (PCC) is a mitochondrial enzyme involved in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. It carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[6][9]

3-Methylcrotonyl-CoA Carboxylase (MCC) is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid leucine.[3][6] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2]

Quantitative Data on Biotin-Dependent Enzymes

The following tables summarize the available kinetic parameters for human biotin-dependent carboxylases. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference(s) |

| Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA | 7.5 ± 1.4 | Not Reported | C. elegans | [7] |

| Acetyl-CoA Carboxylase 2 (ACC2) | Acetyl-CoA | Not Reported | Not Reported | Human | [10] |

| Pyruvate Carboxylase (PC) | Pyruvate | Not Reported | Not Reported | Bovine | [11] |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | Not Reported | Human | [12][13] |

| Propionyl-CoA Carboxylase (PCC) | ATP | 80 | Not Reported | Human | [13] |

| Propionyl-CoA Carboxylase (PCC) | Bicarbonate | 3000 | Not Reported | Human | [13] |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | Not Reported | Not Reported | Human | |

| Holocarboxylase Synthetase (HCS) | Biotin | Increased in some mutations | Not Reported | Human | [14] |

| Holocarboxylase Synthetase (HCS) | ATP | Not Reported | Not Reported | Human |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of biotin-dependent enzymes.

Enzyme Activity Assays

This assay measures ACC activity by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.6

-

5 mM MgCl₂

-

3 mM ATP

-

1 mM NADH

-

0.3 mg/ml BSA

-

50 mM NaHCO₃

-

0.5 mM Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (~5 Units)

-

Lactate (B86563) dehydrogenase (~7 Units)

-

Acetyl-CoA (substrate)

-

Enzyme extract or purified ACC

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, NADH, BSA, NaHCO₃, PEP, pyruvate kinase, and lactate dehydrogenase.

-

Incubate the reaction mixture at 37°C for 10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme sample.

-

Start the reaction by the addition of acetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which is proportional to the ACC activity.

This protocol describes a coupled enzyme assay where the oxaloacetate produced by PC reacts with acetyl-CoA in a reaction catalyzed by citrate (B86180) synthase, releasing free CoA which is detected by DTNB.[12]

Materials:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO₃

-

0.1 M MgCl₂

-

1.0 mM Acetyl-CoA

-

0.1 M Pyruvate

-

0.1 M ATP

-

DTNB solution (freshly prepared in ethanol)

-

Citrate Synthase

-

Cell extract or purified PC

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, Pyruvate, DTNB, and Citrate Synthase.

-

Prepare a control cocktail without pyruvate.

-

Incubate the cuvettes at 30°C for 10 minutes to equilibrate.

-

Initiate the reaction by adding the cell extract or purified PC to both cuvettes.

-

Immediately start monitoring the increase in absorbance at 412 nm for 60 seconds.

-

The rate of reaction is the difference between the rate in the experimental and control cuvettes.

This method measures the amount of methylmalonyl-CoA produced from propionyl-CoA.[15][16]

Materials:

-

Phytohemagglutinin (PHA)-stimulated lymphocytes or other cell/tissue extracts

-

Reaction buffer: e.g., Tris-HCl buffer with necessary cofactors (ATP, MgCl₂, NaHCO₃)

-

Propionyl-CoA

-

Stop solution (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Incubate the cell extract with the reaction buffer and propionyl-CoA at 37°C.

-

Stop the reaction at a defined time point by adding the stop solution.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify the methylmalonyl-CoA product.

Detection of Protein Biotinylation

Materials:

-

SDS-PAGE apparatus and reagents

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Wash the membrane with TBST.

-

Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[5]

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.[5]

Materials:

-

ELISA plate

-

Coating buffer

-

Wash buffer

-

Blocking buffer

-

Biotinylated antibody or antigen

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Coat the ELISA plate with a capture antibody or antigen overnight at 4°C.

-

Wash the plate and block with blocking buffer.

-

Add the sample containing the biotinylated protein of interest and incubate.

-

Wash the plate and add a biotinylated detection antibody (for sandwich ELISA) or proceed to the next step (for direct detection of a biotinylated capture molecule).

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

Procedure Overview:

-

Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme like trypsin. For in-gel digestion, proteins are first separated by SDS-PAGE.[4][18][19]

-

Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated beads to specifically capture biotinylated peptides from the complex peptide mixture.[20]

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the biotinylated peptides and their corresponding proteins.

This assay is used to confirm and quantify the extent of biotinylation of a purified protein.

Materials:

-

Biotinylated protein sample

-

Streptavidin

-

SDS-PAGE apparatus and reagents

Procedure:

-

Incubate the biotinylated protein with an excess of streptavidin.

-

Run the incubated sample and a control sample (biotinylated protein without streptavidin) on an SDS-PAGE gel.

-

A shift in the molecular weight of the protein band upon incubation with streptavidin confirms biotinylation. The disappearance of the original band can be used to estimate the efficiency of biotinylation.

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: Key metabolic pathways dependent on biotin as an enzymatic cofactor.

Holocarboxylase Synthetase Mechanism

Caption: The two-step mechanism of holocarboxylase synthetase.

Experimental Workflow: Western Blot for Biotinylation

Caption: A typical workflow for detecting biotinylated proteins by Western blot.

Experimental Workflow: Streptavidin Pulldown for Biotinylated Proteins

Caption: Workflow for the enrichment of biotinylated proteins using streptavidin pulldown.

Conclusion

Biotin is an indispensable cofactor for carboxylase enzymes that are central to cellular metabolism. Understanding the function of these enzymes and the pathways they regulate is critical for research in metabolic diseases, oncology, and drug development. The methodologies and data presented in this guide provide a robust resource for scientists investigating the vital roles of biotin in biology and disease. The continued development of sensitive and quantitative assays will further elucidate the intricate regulatory mechanisms governing these pathways and may unveil new therapeutic targets.

References

- 1. Biotinylated Antibodies [bdbiosciences.com]

- 2. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Protein identification by in-gel digestion and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fortislife.com [fortislife.com]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 8. vectorlabs.com [vectorlabs.com]

- 9. novopro.cn [novopro.cn]

- 10. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantikine HS ELISA Kit Principle, Streptavidin-HRP Polymer: R&D Systems [rndsystems.com]

- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 13. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Invitae 3-Methylcrotonyl-CoA Carboxylase Panel | Test catalog | Invitae [invitae.com]

- 15. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CST | Cell Signaling Technology [cellsignal.com]

- 18. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 19. appliedbiomics.com [appliedbiomics.com]

- 20. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Vitamin: A Technical Guide to the Discovery and History of Biotin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that plays a crucial role as a cofactor for carboxylase enzymes in various metabolic pathways. Its discovery was a gradual process, evolving from the observation of a curious dietary ailment to the elucidation of its complex biochemical functions. This technical guide provides an in-depth exploration of the historical milestones, key experiments, and scientific breakthroughs that led to our current understanding of biotin's significance in biological systems.

The Early Enigma: "Egg White Injury"

The journey to understanding biotin began with the documentation of a condition termed "egg white injury." In 1916, W. G. Bateman observed that diets rich in raw egg whites were toxic to various animals, including dogs, cats, and rabbits.[1][2] Subsequent research in the 1920s by scientists like Margaret Boas and Helen Parsons further characterized this phenomenon in rats.[1][3] They noted that a diet where raw egg whites were the sole protein source led to severe dermatitis, hair loss, loss of muscular coordination, and eventually, death.[4][5][6] This mysterious ailment set the stage for the search for a protective factor.

A Trifecta of Discoveries: Vitamin H, Co-enzyme R, and Biotin

In the 1930s, three independent lines of research converged on the same molecule.

-

Vitamin H: In 1933, Paul Gyorgy began investigating the curative factor for egg white injury.[1][3] By 1939, he had successfully isolated a substance from the liver which he named "Vitamin H," derived from the German words "Haar und Haut" (hair and skin), reflecting the symptoms of the deficiency.[1]

-

Co-enzyme R: Around the same time, West and Wilson were studying the growth requirements of the bacterium Rhizobium trifolii and isolated a necessary growth factor they called "co-enzyme R."[1]

-

Biotin: In 1936, Fritz Kögl and Benno Tönnis, while investigating yeast growth factors, isolated a crystalline substance from egg yolk.[1][4] They named this compound "biotin," from the Greek word "bios," meaning "life," due to its essential role in yeast proliferation.[7][8]

By 1940, it became evident that Vitamin H, co-enzyme R, and biotin were, in fact, the same molecule.[1][3] The name "biotin" was officially adopted.

The Avidin (B1170675) Connection: Unmasking the Culprit

A pivotal breakthrough came in 1941 when Paul Gyorgy demonstrated that the "egg white injury" was caused by a protein in raw egg white that binds to biotin, rendering it unavailable for absorption.[1] This protein was later named avidin for its strong affinity for biotin.[2] The binding of avidin to biotin is one of the strongest non-covalent interactions known in nature.[9] Cooking egg whites denatures avidin, destroying its ability to bind biotin and thus preventing the deficiency.[5][7]

From Isolation to Synthesis: Characterizing the Molecule

The structural and chemical properties of biotin were elucidated through the work of several research groups.

-

Isolation: Biotin was first isolated in crystalline form from egg yolk by Kögl and Tönnis in 1936.[1][4] Paul Gyorgy and his colleagues also successfully isolated biotin from liver.[1]

-

Structure Elucidation: The chemical structure of biotin was determined in 1942 by Vincent du Vigneaud and his team at Cornell University.[10][11]

-

Chemical Synthesis: The first chemical synthesis of biotin was achieved in 1943 by Harris and his associates at the Merck Company.[4][11]

Core Experimental Protocols

The discovery of biotin was underpinned by a series of foundational experiments. The following are detailed methodologies for some of these key investigations.

Experimental Protocol 1: Induction of Egg White Injury in Rats (Based on the work of Boas and Parsons)

Objective: To induce biotin deficiency symptoms in rats through a diet rich in raw egg whites.

Materials:

-

Young Wistar rats (weighing 150-200g)

-

Metabolic cages for individual housing

-

Diet components:

-

Raw chicken egg whites (fresh)

-

Casein (as a control protein source)

-

Starch

-

Vegetable oil

-

Salt mixture (providing essential minerals)

-

Vitamin supplement (devoid of biotin)

-

-

Water, ad libitum

Methodology:

-

Animal Acclimatization: House rats individually in metabolic cages for a one-week acclimatization period with a standard chow diet.

-

Diet Formulation: Prepare two diets:

-

Experimental Diet: A diet where raw egg white constitutes the sole source of protein (approximately 30-40% of the diet by weight). The remainder of the diet consists of starch, vegetable oil, a salt mixture, and a biotin-free vitamin supplement.

-

Control Diet: An identical diet to the experimental diet, but with casein replacing the raw egg white as the protein source.

-

-

Feeding Regimen: Provide the respective diets and water ad libitum to the experimental and control groups.

-

Observation and Data Collection:

-

Monitor the rats daily for the development of clinical signs of biotin deficiency, including:

-

Dermatitis (scaly skin, particularly around the eyes, nose, and mouth)

-

Alopecia (hair loss)

-

Neurological symptoms (e.g., ataxia, spastic gait)

-

-

Record food intake and body weight three times a week.

-

-

Confirmation of Deficiency: After the onset of clear deficiency symptoms (typically 3-4 weeks), a subset of the experimental group can be treated with biotin supplementation to confirm the diagnosis.

Experimental Protocol 2: Isolation of Biotin from Egg Yolk (Based on the work of Kögl and Tönnis)

Objective: To isolate crystalline biotin from egg yolk.

Materials:

-

Large quantity of dried egg yolks

-

Organic solvents (e.g., ethanol (B145695), acetone, ether)

-

Adsorbents (e.g., charcoal)

-

Reagents for crystallization

Methodology:

-

Extraction:

-

Extract the dried egg yolk powder with a series of organic solvents to remove fats and other lipids.

-

The resulting defatted powder is then extracted with hot water or ethanol to solubilize the biotin.

-

-

Adsorption and Elution:

-

Treat the aqueous/ethanolic extract with activated charcoal to adsorb the biotin.

-

Wash the charcoal with water and then elute the biotin using a mixture of pyridine (B92270) and ammonia.

-

-

Purification:

-

The eluate is concentrated, and the biotin is further purified through a series of precipitation and extraction steps to remove impurities.

-

-

Crystallization:

-

The purified biotin concentrate is then subjected to crystallization, typically from a water/alcohol mixture, to obtain pure, needle-like crystals of biotin.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to biotin deficiency and its treatment.

| Table 1: Indicators of Biotin Deficiency in Humans | |

| Parameter | Value |

| Normal Plasma Biotin Concentration | 400 - 1,200 ng/L[12] |

| Biotin Deficiency Plasma Concentration | < 200 ng/L[12] |

| Normal Urinary 3-Hydroxyisovaleric Acid | < 195 µmol/24h[12][13] |

| Indicative of Deficiency Urinary 3-Hydroxyisovaleric Acid | > 195 µmol/24h[13] |

| Table 2: Biotin Supplementation for Inherited Biotin Metabolism Disorders | |

| Condition | Typical Daily Dosage |

| Profound Biotinidase Deficiency | 5 - 20 mg[13] |

| Holocarboxylase Synthetase Deficiency | 10 - 60 mg[13] |

Biotin's Role in Metabolic Pathways

Biotin functions as a covalently bound cofactor for five mammalian carboxylase enzymes, which are critical for the metabolism of fatty acids, glucose, and amino acids.[14]

Key Biotin-Dependent Carboxylases:

-

Acetyl-CoA carboxylase (ACC1 and ACC2): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a key step in fatty acid synthesis.[4]

-

Pyruvate (B1213749) carboxylase (PC): A crucial enzyme in gluconeogenesis, it converts pyruvate to oxaloacetate.[4]

-

Propionyl-CoA carboxylase (PCC): Involved in the metabolism of several amino acids and odd-chain fatty acids, converting propionyl-CoA to methylmalonyl-CoA.[10]

-

Methylcrotonyl-CoA carboxylase (MCC): Essential for the breakdown of the amino acid leucine.[4]

Visualizing the Discovery and Function of Biotin

Logical Relationships in the Discovery of Biotin

Caption: Logical flow of the key discoveries leading to the understanding of biotin.

Experimental Workflow for Investigating Egg White Injury

Caption: A typical experimental workflow for studying egg white injury in an animal model.

Biotin's Role in Key Metabolic Pathways

Caption: Biotin's central role as a cofactor in major metabolic pathways.

Conclusion

The discovery of biotin is a compelling narrative of scientific inquiry, where observations of a peculiar nutritional disorder led to the identification and characterization of a vital micronutrient. From the early descriptions of "egg white injury" to the elucidation of its role as a coenzyme in fundamental metabolic processes, the history of biotin research highlights the intricate connections between diet, biochemistry, and health. For researchers and professionals in drug development, this historical context underscores the importance of understanding the fundamental roles of vitamins in cellular function and provides a foundation for exploring the therapeutic potential of modulating biotin-dependent pathways.

References

- 1. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. examine.com [examine.com]

- 7. youtube.com [youtube.com]

- 8. Biotin Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. A Review of the Use of Biotin for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. electronicsandbooks.com [electronicsandbooks.com]

Endogenous Biotin in Mammalian Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endogenous biotin (B1667282) in mammalian cell culture. It addresses the sources and physiological roles of biotin, its impact on experimental results, and detailed protocols for its quantification and depletion. This guide is intended to equip researchers with the necessary knowledge to mitigate the challenges posed by endogenous biotin and ensure the accuracy and reliability of their cell-based assays.

Introduction to Endogenous Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that acts as an essential coenzyme for five mammalian carboxylases.[1][2] These enzymes are critical for key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] In the context of mammalian cell culture, biotin is a crucial micronutrient for cell growth, proliferation, and overall cellular homeostasis.

Endogenous biotin refers to the biotin that is inherently present in the cell culture environment, originating from components of the culture medium such as fetal bovine serum (FBS) and basal media formulations. This intrinsic biotin can be a significant confounding factor in a variety of widely used assay systems that rely on the high-affinity interaction between biotin and streptavidin (or avidin). Understanding and managing the levels of endogenous biotin is therefore critical for the accuracy and reproducibility of such assays.

Sources and Concentrations of Endogenous Biotin

The primary sources of endogenous biotin in mammalian cell culture are the basal medium and serum supplements.

Basal Cell Culture Media

Many classical and specialty cell culture media are formulated with biotin to support optimal cell growth.[3] However, the concentration of biotin can vary significantly between different media formulations. Some media, like Dulbecco's Modified Eagle's Medium (DMEM), are generally formulated without biotin, while others, such as RPMI-1640 and Ham's F-12, contain it as a standard component.[3]

Fetal Bovine Serum (FBS)

Fetal bovine serum is a major contributor to the biotin content in cell culture. As a natural product, the concentration of biotin in FBS can exhibit significant lot-to-lot variability.[4][5][6] This variability is influenced by factors such as the age, diet, and health of the donor animals.[4]

Table 1: Biotin Concentration in Common Cell Culture Media

| Media Formulation | Typical Biotin Concentration (mg/L) | Typical Biotin Concentration (µM) |

| DMEM | 0 | 0 |

| RPMI-1640 | 0.2 | 0.82 |

| Ham's F-12 | 0.0073 | 0.03 |

| DMEM/F-12 | 0.00365 | 0.015 |

| Iscove's Modified Dulbecco's Medium (IMDM) | 0.013 | 0.053 |

| McCoy's 5A Medium | 0.2 | 0.82 |

| Medium 199 | 0.01 | 0.041 |

Note: These are typical concentrations and can vary between manufacturers. It is always recommended to consult the manufacturer's specifications for the exact formulation.

Table 2: Biotin Concentration in Fetal Bovine Serum (FBS)

| Serum Type | Reported Biotin Concentration Range (ng/mL) | Reported Biotin Concentration Range (nM) |

| Fetal Bovine Serum (FBS) | <25 - 2,700 | <102 - 11,050 |

| Dialyzed FBS | Significantly Reduced | Significantly Reduced |

Note: The wide range reflects the inherent variability of this biological product. Testing of individual lots is recommended for sensitive applications.

Physiological Role of Biotin

Biotin is a covalently bound prosthetic group for five essential carboxylases in mammals:[1][2]

-

Pyruvate carboxylase (PC): Anaplerotic enzyme that replenishes oxaloacetate in the TCA cycle and is crucial for gluconeogenesis.

-

Acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2): Catalyze the committed step in fatty acid synthesis and regulate fatty acid oxidation.

-

Propionyl-CoA carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and certain amino acids.

-

Methylcrotonyl-CoA carboxylase (MCC): Essential for the breakdown of the amino acid leucine.

The attachment of biotin to these apocarboxylases is catalyzed by holocarboxylase synthetase (HCS) .[2][7] The recycling of biotin from the proteolytic turnover of these enzymes is mediated by biotinidase , which cleaves biotin from lysine (B10760008) residues.[1][2]

The mammalian biotin cycle.

Endogenously Biotinylated Proteins

Beyond its role as a cofactor for carboxylases, mammalian cells contain a small number of other proteins that are endogenously biotinylated. These include:

-

Pyruvate carboxylase (~130 kDa)[1]

-

3-Methylcrotonyl-CoA carboxylase (~75 kDa)[1]

-

Propionyl-CoA carboxylase (~72 kDa)[1]

-

Acetyl-CoA carboxylase (~220 kDa)[1]

These proteins are primarily located in the mitochondria and cytoplasm. Their presence can lead to background signals in streptavidin-based detection methods, such as Western blotting, as the streptavidin conjugate can bind to the biotin moiety of these proteins.

Interference with Biotin-Streptavidin Based Assays

The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) is the foundation for a vast array of biological assays.[8] However, the presence of free endogenous biotin can competitively inhibit this interaction, leading to inaccurate results.[9]

Interference of free biotin in assays.

Impact on Proximity Labeling Assays (e.g., BioID, TurboID)

Proximity labeling techniques like BioID and TurboID utilize a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins.[10][11] The presence of high levels of endogenous biotin can lead to a high background of non-specific biotinylation, making it difficult to distinguish true proximity partners from background noise.[10][12] Newer variants like TurboID have a higher catalytic efficiency, which can exacerbate this issue in biotin-replete conditions.[11]

Experimental Protocols

Quantification of Biotin in Cell Culture Media and Serum

This method relies on the growth of a biotin-dependent microorganism, Lactobacillus plantarum (ATCC 8014), which is proportional to the concentration of biotin in the sample.[13][14][15]

Materials:

-

Lactobacillus plantarum (ATCC 8014) culture[13]

-

Biotin standard solution

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Standards: Prepare a serial dilution of the biotin standard in sterile water to create a standard curve (e.g., 0 to 1.0 ng/mL).[16]

-

Sample Preparation:

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[16]

-

Measurement: Measure the turbidity (optical density) at 610-630 nm using a microplate reader.[14]

-

Analysis: Generate a standard curve by plotting the OD values against the biotin concentrations of the standards. Determine the biotin concentration in the samples by interpolating their OD values on the standard curve.

HPLC provides a more specific and quantitative method for biotin measurement.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column[17]

-

Mobile phase: e.g., 0.05% trifluoroacetic acid in water and acetonitrile (B52724) gradient[17]

-

Biotin standard solution

Procedure:

-

Sample Preparation:

-

For serum or media containing protein, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

Run the appropriate gradient program to separate biotin from other components.

-

Detect biotin using a UV detector at approximately 210-220 nm.[17]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the biotin standards against their concentrations.

-

Determine the concentration of biotin in the samples by comparing their peak areas to the standard curve.

-

Depletion of Endogenous Biotin from Fetal Bovine Serum

This protocol describes the removal of biotin from FBS using avidin-agarose beads.

Workflow for biotin depletion from FBS.

Materials:

-

Fetal Bovine Serum (FBS)

-

Avidin-agarose beads (or streptavidin-agarose beads)[18]

-

Sterile, conical centrifuge tubes

-

Refrigerated centrifuge

-

Sterile filtration unit (0.22 µm)

Procedure (for 500 mL FBS):

-

Prepare Avidin Beads:

-

Calculate the required amount of avidin-agarose slurry. The binding capacity of the beads is provided by the manufacturer (typically in µg of biotin per mL of resin). Aim for at least a 2-fold excess of binding capacity relative to the estimated amount of biotin in the FBS.

-

In a sterile conical tube, wash the required volume of avidin-agarose bead slurry three times with sterile phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 2 minutes to pellet the beads between washes.

-

-

Biotin Depletion:

-

Add the washed avidin-agarose beads to the 500 mL of FBS.

-

Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

-

-

Separation:

-

Centrifuge the FBS-bead mixture at 1,500 x g for 15 minutes at 4°C to pellet the beads.

-

Carefully decant the supernatant (biotin-depleted FBS) into a new sterile container, avoiding transfer of the beads.

-

-

Sterilization:

-

Sterile-filter the biotin-depleted FBS through a 0.22 µm filter unit.

-

-

Quality Control:

-

(Optional but recommended) Test a small aliquot of the depleted serum for biotin content using one of the quantification methods described above to confirm successful depletion.

-

Perform a cell growth assay to ensure that the depletion process has not negatively impacted the growth-promoting properties of the serum.

-

Conclusion

Endogenous biotin is a critical consideration for researchers utilizing biotin-streptavidin-based detection systems in mammalian cell culture. The variable and often significant concentrations of free biotin in culture media and serum supplements can lead to competitive inhibition and inaccurate experimental outcomes. By understanding the sources of endogenous biotin, its physiological roles, and its potential for interference, researchers can implement appropriate control measures. The detailed protocols provided in this guide for the quantification and depletion of endogenous biotin offer practical strategies to mitigate these challenges, thereby enhancing the reliability and reproducibility of cell-based research and drug development efforts.

References

- 1. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]

- 5. researchgate.net [researchgate.net]

- 6. Capricorn's Sera for Cell Culture | Fetal Bovine Serum (FBS) [capricorn-scientific.com]

- 7. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eaglebio.com [eaglebio.com]

- 13. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dilaco.com [dilaco.com]

- 15. Biotin, niacin, and pantothenic acid assay using lyophilized lactobacillus plantarum ATCC 8014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 17. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Biotin Metabolism: A Comparative Analysis Across Diverse Cell Types

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is a water-soluble vitamin that plays a critical role as a covalently bound cofactor for five mammalian carboxylases. These enzymes are integral to key metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1] The intricate process of biotin metabolism, encompassing its uptake, utilization, and recycling, varies significantly across different cell types, reflecting their unique metabolic demands and functions. This guide provides a comprehensive technical overview of biotin metabolism with a comparative focus on keratinocytes, neurons, hepatocytes, and cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the cellular and molecular mechanisms governing biotin homeostasis and its implications in health and disease.

Core Pathways of Biotin Metabolism

The metabolism of biotin within a cell is a cyclical process involving several key proteins: transporters for cellular uptake, holocarboxylase synthetase (HCS) for the covalent attachment of biotin to apocarboxylases, the biotin-dependent carboxylases themselves, and biotinidase for the recycling of biotin.

Biotin Uptake

Biotin is transported into cells against a concentration gradient primarily by two transporters: the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6, and the solute carrier family 19 member 3 (SLC19A3). The expression and activity of these transporters can vary between cell types, influencing their biotin uptake capacity.

Biotinylation of Carboxylases

Once inside the cell, free biotin is covalently attached to the apo-forms of the five mammalian carboxylases by the enzyme holocarboxylase synthetase (HCS).[1] This ATP-dependent reaction forms the active holocarboxylases. The five biotin-dependent carboxylases are:

-

Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2): Involved in fatty acid synthesis and oxidation.

-

Pyruvate (B1213749) Carboxylase (PC): A key enzyme in gluconeogenesis and anaplerosis.

-

Propionyl-CoA Carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.

-

3-Methylcrotonyl-CoA Carboxylase (MCC): Involved in the catabolism of the amino acid leucine.

Biotin Recycling

During the turnover of holocarboxylases, biotin is released from proteolytic degradation products, primarily as biocytin (B1667093) (biotinyl-lysine). The enzyme biotinidase then cleaves biocytin, releasing free biotin that can be reused by HCS.[1] This recycling pathway is crucial for maintaining the intracellular biotin pool.

Below is a diagram illustrating the central biotin metabolism pathway.

Comparative Biotin Metabolism in Different Cell Types

Keratinocytes

Keratinocytes, the primary cells of the epidermis, have a high rate of proliferation and differentiation, processes that are energy- and substrate-dependent. Biotin plays a role in keratin (B1170402) synthesis and overall skin health.

-

Uptake: Human keratinocytes express the sodium-dependent multivitamin transporter (SMVT) and also exhibit a very high-affinity transport system for biotin.[2]

-

Carboxylase Activity: Keratinocytes show considerable activity of all four biotin-dependent carboxylases. Their carboxylase activities are highly sensitive to biotin depletion, decreasing to 2-11% of maximal activity in low-biotin conditions.[3] This sensitivity underscores the importance of adequate biotin supply for skin health.

-

Metabolic Significance: Biotin's role in fatty acid synthesis (via ACC) is crucial for maintaining the skin's lipid barrier.

Neurons

The central nervous system (CNS) has a high metabolic rate and is dependent on a constant supply of glucose. Biotin-dependent carboxylases are essential for neuronal energy metabolism and neurotransmitter synthesis.

-

Uptake: The brain has specific transport systems for biotin to ensure a steady supply.

-

Carboxylase Activity: Neuronal cells, including neuroblastoma and primary cortical neurons, express all four biotin-dependent carboxylases, including pyruvate carboxylase, which was previously thought to be absent in neurons.[3] Similar to keratinocytes, carboxylase activities in neurons are very sensitive to biotin depletion.[3]

-

Metabolic Significance: Pyruvate carboxylase is important for anaplerosis in the Krebs cycle, which is vital for neurotransmitter synthesis. Acetyl-CoA carboxylase is involved in the synthesis of fatty acids required for myelin formation. Biotin deficiency has been linked to neurological symptoms, and biotin supplementation has shown therapeutic potential in some neurodegenerative diseases.[4]

Hepatocytes

The liver is a central hub for metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Hepatocytes have a high demand for biotin to support these functions.

-

Uptake: Biotin uptake in hepatocytes is a carrier-mediated process that is dependent on a sodium gradient.[5] In biotin-deficient states, hepatocytes can accumulate significantly more biotin than normal cells, primarily due to an increase in unbound apocarboxylases.[6][7]

-

Carboxylase Activity: Hepatocytes have robust activity of all biotin-dependent carboxylases. Biotin supplementation can increase the activity of glucokinase, an important enzyme in glucose metabolism, in cultured rat hepatocytes.[8]

-

Metabolic Significance: Pyruvate carboxylase and ACC are critical for gluconeogenesis and fatty acid synthesis, respectively, two key functions of the liver in maintaining systemic energy homeostasis.[1][9]

Cancer Cells

Cancer cells exhibit altered metabolism characterized by increased nutrient uptake and utilization to support rapid proliferation. Many types of cancer cells show an increased demand for biotin.

-

Uptake: The sodium-dependent multivitamin transporter (SMVT) is often overexpressed in various cancer cells, leading to increased biotin uptake compared to normal cells.[10] This phenomenon is being explored for targeted drug delivery to cancer cells.

-

Carboxylase Activity: The increased metabolic activity of cancer cells, including fatty acid synthesis and anaplerosis, necessitates higher activity of biotin-dependent carboxylases.

-

Metabolic Significance: The heightened demand for biotin in cancer cells makes biotin metabolism a potential target for anti-cancer therapies.[11] Studies have shown that interfering with biotin metabolism can impair the growth and survival of cancer cells.[12]

Quantitative Data on Biotin Metabolism

The following tables summarize available quantitative data on biotin transporters and enzymes in different cellular contexts. It is important to note that direct comparative data across healthy, distinct cell types is limited, and much of the available kinetic data comes from studies on genetic deficiencies or specific cell lines.

Table 1: Kinetic Parameters of Biotin Transport

| Cell Type/System | Transporter/System | Substrate | Km / Kt (µM) | Vmax (pmol/mg protein/min) | Reference(s) |

| Human Keratinocytes (HaCaT) | Na+-dependent | Biotin | 22.7 ± 1.0 | 32.7 ± 0.7 | [2] |

| Human Keratinocytes (HaCaT) | High-affinity | Biotin | 0.0026 ± 0.0001 | Not reported | [2] |

Table 2: Kinetic Parameters of Holocarboxylase Synthetase (HCS)

| Cell Type | Condition | Km for Biotin (nmol/L) | Vmax (% of normal) | Reference(s) |

| Human Fibroblasts | Normal | 15 ± 3 | 100 | [13] |

| Human Fibroblasts | HCS Deficiency (7 patients) | 48 - 1062 | 27 (mean) | [13] |

Table 3: Carboxylase Activity in Response to Biotin Depletion

| Cell Type | Carboxylase Activity (% of maximal) | Reference(s) |

| Neuronal Cells (3 types) | 2 - 11 | [3] |

| Keratinocytes (3 types) | 2 - 11 | [3] |

| Primary Astrocytes & C6 Glioma | 12 - 28 | [3] |

| SAOS2 Sarcoma & Skin Fibroblasts | 32 - 85 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study biotin metabolism.

Protocol 1: Cellular Biotin Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled biotin into cultured cells.

Workflow Diagram:

References

- 1. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport of biotin in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin-dependent carboxylase activities in different CNS and skin-derived cells, and their sensitivity to biotin-depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Uptake of biotin by human hepatoma cell line, Hep G2: a carrier-mediated process similar to that of normal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin uptake, utilization, and efflux in normal and biotin-deficient rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Effects of biotin upon the intracellular level of cGMP and the activity of glucokinase in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Function of Biotin [chem.uwec.edu]

- 10. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chemical biology approach reveals a dependency of glioblastoma on biotin distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterogeneity of holocarboxylase synthetase in patients with biotin-responsive multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Properties of Biotin for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of biotin (B1667282) and its applications in bioconjugation. Biotin, a small water-soluble vitamin (B7), exhibits a remarkable and highly specific affinity for avidin (B1170675) and streptavidin, a property that has been extensively exploited in biotechnology for the detection, purification, and targeting of biomolecules. This document delves into the core chemical characteristics of biotin, details various bioconjugation strategies, provides experimental protocols, and presents quantitative data to guide researchers in the effective use of biotinylation technologies.

Core Chemical Properties of Biotin

Biotin's utility in bioconjugation stems from its unique chemical structure, which consists of a ureido ring fused with a tetrahydrothiophene (B86538) ring, and a valeric acid side chain.[1] This structure imparts specific chemical properties that are crucial for its function in bioconjugation.

1.1. Reactive Sites for Conjugation

The primary site for covalent modification of biotin is the valeric acid side chain , which terminates in a carboxyl group.[2] This carboxyl group can be readily activated to react with various functional groups on biomolecules, most commonly primary amines. The ureido ring is essential for the high-affinity binding to avidin and streptavidin and is generally not targeted for modification.[2]

1.2. Stability

Biotin is a relatively stable molecule. It is stable to heat, particularly in moderately acidic or neutral aqueous solutions, allowing for heat sterilization of biotin-containing solutions.[3][4] However, it is less stable at a pH above 9.[3][4] The amide bonds formed during the conjugation of biotin to primary amines are highly stable, similar to natural peptide bonds.[5]

1.3. Solubility

Biotin itself has limited solubility in water (approximately 0.2 mg/mL) but is more soluble in hot water and dilute alkali solutions.[6] It is also soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are often used to prepare stock solutions of biotinylation reagents.[3][7] For applications requiring high aqueous solubility, biotin derivatives incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), are commonly used.

Biotinylation Chemistries

The process of covalently attaching biotin to a biomolecule is known as biotinylation. Several chemical strategies have been developed to achieve this, targeting different functional groups on proteins, nucleic acids, and other molecules of interest.

2.1. Amine-Reactive Biotinylation: NHS Esters

The most common method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[8] These reagents react efficiently with primary amines (-NH2), found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[9] The reaction is typically carried out in buffers with a pH range of 7-9.[9] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the NHS ester.[10]

2.2. Thiol-Reactive Biotinylation: Maleimides

For proteins where primary amines are critical for function or for more site-specific labeling, thiol-reactive biotinylation is a valuable alternative. Biotin maleimides react specifically with free sulfhydryl groups (-SH) on cysteine residues to form stable thioether bonds.[5] This reaction is most efficient at a pH range of 6.5-7.5.

2.3. Bio-orthogonal Biotinylation: Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for biotinylation.[11] This approach involves the reaction of a biotin-azide with a biomolecule that has been metabolically or chemically modified to contain an alkyne group (or vice versa). The reaction is bio-orthogonal, meaning it does not interfere with native cellular processes, and proceeds with high efficiency in aqueous buffers.[11][12]

Quantitative Data for Bioconjugation Strategies

The choice of biotinylation chemistry can significantly impact the efficiency, stability, and functionality of the resulting bioconjugate. The following tables summarize key quantitative parameters for the most common biotinylation methods.

| Parameter | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |

| Target Functional Group | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Azides or Alkynes |

| Optimal pH Range | 7.0 - 9.0[9] | 6.5 - 7.5 | 4.0 - 11.0[9] |

| Reaction Time | 30 min - 2 hours at RT[13] | 2 - 4 hours at RT | < 1 hour at RT[12] |

| Reaction Efficiency | Variable, dependent on accessible amines | High, near quantitative with excess reagent | Very high, often >95%[12] |

| Bond Stability | Very stable amide bond[9] | Stable thioether bond | Very stable triazole linkage[12] |

Table 1: Comparison of Common Biotinylation Chemistries. This table provides a comparative overview of the key reaction parameters for NHS ester, maleimide, and click chemistry-based biotinylation.

| Biotinylation Reagent | Spacer Arm Length (Å) | Cleavable | Solubility | Target Group |

| NHS-Biotin | 13.5 | No | Organic Solvents | Primary Amines |

| Sulfo-NHS-Biotin | 13.5 | No | Water | Primary Amines |

| NHS-LC-Biotin | 22.4 | No | Organic Solvents | Primary Amines |

| Sulfo-NHS-LC-Biotin | 22.4 | No | Water | Primary Amines |

| NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Organic Solvents | Primary Amines |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Water | Primary Amines |

| Maleimide-PEG2-Biotin | 29.7 | No | Water | Sulfhydryls |

| Biotin-Azide | Varies with linker | No | Varies with linker | Alkynes |

| Biotin-Alkyne | Varies with linker | No | Varies with linker | Azides |

Table 2: Properties of Common Biotinylation Reagents. This table summarizes the physical and chemical properties of a selection of commercially available biotinylation reagents. "LC" refers to a long chain spacer arm, and "SS" indicates a disulfide bond in the spacer arm, rendering the linkage cleavable by reducing agents.

Experimental Protocols

This section provides detailed methodologies for key biotinylation experiments.

4.1. Protocol for Biotinylating an Antibody with NHS-Biotin

This protocol describes the biotinylation of an antibody using an amine-reactive NHS-ester of biotin.

Materials:

-

Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

-

NHS-Biotin or Sulfo-NHS-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-sulfo NHS-Biotin

-

Desalting column or dialysis cassette

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[13]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0[7]

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis. The antibody concentration should be between 1-10 mg/mL.[13]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.[13] For Sulfo-NHS-Biotin, dissolve it in the reaction buffer.

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the antibody solution.[13] For example, for a 1 mg/mL antibody solution, add 2 µL of a 40 mg/mL Biotin-NHS stock per mg of antibody.[10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[13]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

4.2. Protocol for Labeling Cell Surface Proteins with Sulfo-NHS-SS-Biotin

This protocol details the biotinylation of proteins on the surface of live cells using a membrane-impermeable and cleavable biotinylation reagent.

Materials:

-

Adherent cells in culture plates

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution: 50 mM glycine (B1666218) in ice-cold PBS[5]

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Wash the cells grown in culture plates three times with ice-cold PBS to remove any media components.[5]

-

Biotinylation: Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.[8] Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle rocking.[8]

-

Quenching: Remove the biotinylation solution and wash the cells once with the quenching solution. Then, incubate the cells with the quenching solution for 10 minutes on ice to quench any unreacted biotinylation reagent.[5]

-

Cell Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells by adding an appropriate lysis buffer and scraping the cells.

-

Purification of Biotinylated Proteins: Centrifuge the cell lysate to pellet cellular debris. Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C to capture the biotinylated proteins.

-

Elution: Wash the beads several times with lysis buffer. To elute the captured proteins, incubate the beads with a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.

4.3. Protocol for Biotin-Azide Labeling via Click Chemistry

This protocol outlines the copper-catalyzed click reaction for conjugating a biotin-azide to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer

-

Biotin-Azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Desalting column

Procedure:

-

Prepare Reactants: Prepare stock solutions of biotin-azide in DMSO, CuSO4 in water, THPTA in water, and sodium ascorbate in water. The sodium ascorbate solution should be prepared fresh.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, biotin-azide, and the copper-chelating ligand.

-

Initiate the Reaction: Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of reactants may need to be optimized, but typical concentrations are in the micromolar range.[14]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove the copper catalyst and excess reagents using a desalting column or other purification method suitable for the protein.

Visualizations of Bioconjugation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows that utilize biotin bioconjugation.

Caption: Workflow of a sandwich ELISA utilizing a biotinylated detection antibody.

Caption: Experimental workflow for proximity-dependent biotinylation (e.g., BioID, TurboID).[7][11][15][16][17]

Caption: Logical workflow of biotin-mediated targeted drug delivery to cancer cells.[18][19][20][21][22]

References

- 1. broadpharm.com [broadpharm.com]

- 2. Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abpbio.com [abpbio.com]

- 13. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Proximity labeling - Wikipedia [en.wikipedia.org]

- 16. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Biotin in Cellular Fatty Acid Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, plays a central and indispensable role in the de novo synthesis of fatty acids within the cell. Acting as a covalently bound prosthetic group for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway, biotin facilitates the carboxylation of acetyl-CoA to form malonyl-CoA. This initial step is the committed point of fatty acid biosynthesis and is subject to intricate regulatory control. This technical guide provides an in-depth exploration of biotin's involvement in fatty acid synthesis, detailing the core biochemical mechanisms, regulatory signaling pathways, and quantitative data from key experimental findings. Furthermore, this document furnishes detailed experimental protocols for the assessment of ACC activity and fatty acid synthesis rates, and presents visual diagrams of the critical pathways to facilitate a comprehensive understanding of this vital metabolic process. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development who are investigating the intricacies of fatty acid metabolism and its therapeutic potential.

Introduction: The Centrality of Biotin in Lipid Metabolism